Magnesium titanium trioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium titanium trioxide is an inorganic compound composed of magnesium, titanium, and oxygen. It is known for its unique properties, including high thermal stability, chemical resistance, and dielectric properties. This compound is often used in various industrial and scientific applications due to its versatility and effectiveness.

Mechanism of Action

Target of Action

Magnesium titanium trioxide (MgTiO3) is primarily used in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications. It has also been used as a catalyst in magnesium-based hydrides, which are considered promising candidates for solid-state hydrogen storage and thermal energy storage .

Action Environment

The action of MgTiO3 can be influenced by environmental factors. . This suggests that the efficacy and stability of MgTiO3 could also be influenced by environmental conditions, although more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

It serves as a cofactor for numerous enzymes and is involved in critical cellular processes such as DNA replication, transcription, and protein synthesis

Cellular Effects

The effects of magnesium titanium trioxide on various types of cells and cellular processes are largely unexplored. Magnesium, a component of this compound, is known to influence cell function. Disturbances in magnesium intracellular homeostasis can result in cell-membrane modification, an increase in oxidative stress, alteration in the proliferation mechanism, differentiation, and apoptosis .

Metabolic Pathways

Magnesium, a component of this compound, is known to be involved in numerous metabolic pathways, including those involving enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium titanium trioxide can be synthesized through various methods. One common approach involves the reaction of magnesium oxide with titanium dioxide at high temperatures. This process typically requires temperatures ranging from 1000°C to 1200°C to ensure complete reaction and formation of the desired compound . Another method involves the use of magnesium and titanium alkoxides, which react to form this compound under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing magnesium oxide and titanium dioxide powders, followed by heating the mixture in a furnace at high temperatures. The resulting product is then cooled and ground to obtain a fine powder of this compound .

Chemical Reactions Analysis

Types of Reactions: Magnesium titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and titanium atoms.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and other metal oxides. For example, it can react with hydrochloric acid to form magnesium chloride and titanium chloride . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reacting it with hydrochloric acid produces magnesium chloride and titanium chloride, while reacting it with a strong base like sodium hydroxide can yield magnesium hydroxide and titanium hydroxide .

Scientific Research Applications

Magnesium titanium trioxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biomedical implants . Additionally, its dielectric properties make it valuable in the electronics industry for the production of capacitors and other electronic components .

Comparison with Similar Compounds

Magnesium titanium trioxide can be compared with other similar compounds, such as magnesium oxide, titanium dioxide, and other metal titanates. While magnesium oxide and titanium dioxide are individually used in various applications, their combination in this compound offers enhanced properties, such as improved thermal stability and dielectric properties . Other similar compounds include calcium titanate and strontium titanate, which also exhibit unique properties but differ in their specific applications and performance .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, including high thermal stability, chemical resistance, and dielectric properties, make it valuable in industrial, scientific, and biomedical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.

Properties

CAS No. |

12032-30-3 |

|---|---|

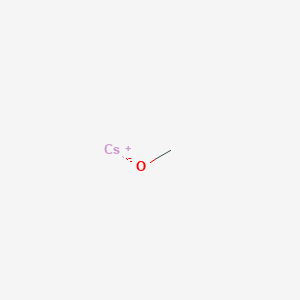

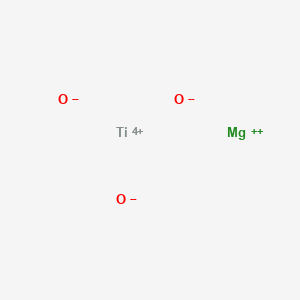

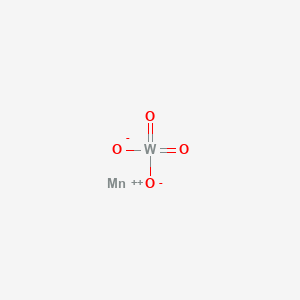

Molecular Formula |

MgO3Ti |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

magnesium;dioxido(oxo)titanium |

InChI |

InChI=1S/Mg.3O.Ti/q+2;;2*-1; |

InChI Key |

YVRGRDDGRSFXCH-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Ti+4] |

Canonical SMILES |

[O-][Ti](=O)[O-].[Mg+2] |

Key on ui other cas no. |

12032-35-8 |

physical_description |

DryPowde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B78612.png)